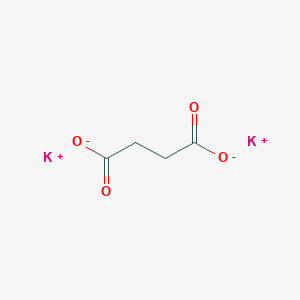Potassium Succinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biocompatibility and Cellular Function Studies
Due to its low toxicity and involvement in the Krebs cycle (cellular respiration), dipotassium succinate is being explored for its potential biocompatibility and effects on cellular function. Studies have investigated its use as a:
- Cell culture supplement: Research suggests dipotassium succinate may enhance cell viability and proliferation in cell cultures, potentially improving cell culture efficiency [].
- Mitochondrial function modulator: Dipotassium succinate directly enters the Krebs cycle, potentially impacting mitochondrial activity and bioenergetics. Studies are exploring its role in understanding and influencing mitochondrial function [].
Material Science Applications
Dipotassium succinate's unique physicochemical properties, including good solubility and thermal stability, are being investigated for potential material science applications. These include:
- Biodegradable polymer development: Research is exploring the use of dipotassium succinate as a building block for the development of biodegradable polymers with various potential applications [].
- Electrolyte component: Studies are investigating the use of dipotassium succinate in electrolytes for energy storage devices like batteries, due to its potential for improved performance and stability [].
Potassium succinate is a potassium salt of succinic acid, represented by the chemical formula . This compound appears as a white crystalline solid and is soluble in water. It is derived from succinic acid, a dicarboxylic acid that plays a significant role in various biological processes, particularly in the tricarboxylic acid cycle, which is essential for cellular respiration. Potassium succinate is notable for its buffering capacity and is often utilized in biochemical applications and industrial processes.
- Formation Reaction:This reaction involves the neutralization of succinic acid with potassium hydroxide, resulting in the formation of potassium succinate and water .
- Kolbe Electrolysis:
The Kolbe electrolysis of potassium succinate leads to the production of carbon dioxide and alkenes:This process involves the decarboxylation of the carboxylic groups, forming radicals that couple to generate alkenes . - Dehydrogenation:
Potassium succinate can be converted to fumarate through dehydrogenation reactions, which are catalyzed by specific enzymes in biological systems.
Potassium succinate exhibits several biological activities:
- Metabolic Role: It is an intermediate in the tricarboxylic acid cycle, where it is generated from succinyl-CoA and subsequently converted to fumarate. This cycle is crucial for energy production in aerobic organisms .
- Hypoxia Mimicking: High concentrations of potassium succinate can stabilize hypoxia-inducible factors, influencing gene expression related to angiogenesis and metabolism .
- Buffering Agent: Due to its ability to maintain pH levels, potassium succinate is often used in biological experiments and formulations.
The synthesis of potassium succinate typically involves straightforward methods:
- Neutralization Reaction:
- Recrystallization:
- The crude product can be purified through recrystallization techniques using solvents like methanol or ethanol to enhance purity.
- Electrochemical Methods:
Potassium succinate has diverse applications across various fields:
- Biochemistry: Used as a buffering agent and in metabolic studies.
- Pharmaceuticals: Serves as an ingredient in drug formulations due to its physiological compatibility.
- Agriculture: Acts as a fertilizer additive, enhancing nutrient availability.
- Food Industry: Utilized as a food flavoring agent and preservative .
Several compounds share structural or functional similarities with potassium succinate. Below are some notable examples:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Sodium Succinate | C₄H₄Na₂O₄ | Similar buffering capacity; used in food applications |
| Calcium Succinate | C₈H₈CaO₄ | Used in dietary supplements; provides calcium ions |
| Magnesium Succinate | C₄H₄MgO₄ | Utilized for magnesium supplementation |
| Potassium Glutamate | C₅H₈KNO₄ | Amino acid derivative; flavor enhancer |
| Potassium Citrate | C₆H₅K₃O₇ | Used as a food preservative and acidity regulator |
Uniqueness of Potassium Succinate
Potassium succinate's uniqueness lies in its dual role as both a metabolic intermediate and a buffering agent. Unlike other similar compounds, it directly participates in critical biochemical pathways while also providing stability to pH levels in various applications. Its versatility makes it valuable across multiple industries, from pharmaceuticals to agriculture.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
22445-04-1








